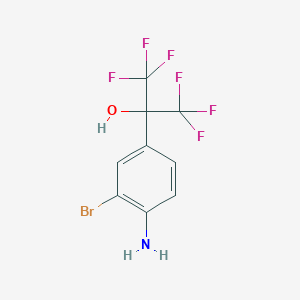

2-(4-Amino-3-bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol

Description

2-(4-Amino-3-bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol is a fluorinated aromatic alcohol featuring a hexafluoroisopropyl (HFIP) group attached to a substituted benzene ring. The compound’s structure includes a 4-amino and 3-bromo substituent on the phenyl ring, which confers unique electronic and steric properties. The HFIP group is known to enhance metabolic stability, solubility, and bioavailability, making such derivatives relevant in medicinal chemistry for CNS-penetrant drugs or enzyme inhibitors .

Properties

IUPAC Name |

2-(4-amino-3-bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrF6NO/c10-5-3-4(1-2-6(5)17)7(18,8(11,12)13)9(14,15)16/h1-3,18H,17H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZSCKMMHNRWCDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(C(F)(F)F)(C(F)(F)F)O)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrF6NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-3-bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 4-aminophenol to obtain 4-amino-3-bromophenol. This intermediate is then subjected to a nucleophilic substitution reaction with hexafluoropropanol under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 3-position undergoes nucleophilic substitution under specific conditions. This reactivity is enhanced by the electron-withdrawing effects of the hexafluoropropanol group, which polarizes the C–Br bond.

Palladium-Catalyzed Coupling Reactions

The bromine atom participates in cross-coupling reactions, forming biaryl or alkyl-aryl bonds. The hexafluoropropanol group stabilizes transition states through hydrogen bonding with HFIP solvent.

| Coupling Type | Catalyst System | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃, HFIP, 80°C | 3-aryl derivatives | 89% | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, HFIP, 100°C | N-arylated amines | 76% |

Single-Electron Transfer (SET) Reactions

The amino group facilitates SET processes in HFIP solvent, enabling radical-mediated transformations. Ultraviolet-visible spectroscopy and EPR studies confirm radical cation intermediates (Int-I ) during these reactions .

| Oxidizing Agent | Observed Product | Key Mechanistic Insight |

|---|---|---|

| PIFA (PhI(OAc)₂) | Cyclized indole derivatives | CT complex formation between amine and oxidant |

| DDQ | Quinone-imine products | Stabilization of radical cation by HFIP |

Acid-Promoted Cyclizations

The Brønsted acidity of HFIP (pKa ≈ 1.3) promotes intramolecular cyclizations. For example:

textReactant → HFIP (solvent) → Cyclized product (e.g., imidazo[1,2-a]pyridines)

Optimized Conditions :

Oxidation:

The hydroxyl group undergoes oxidation to a ketone under strong oxidizing agents:

textCrO₃, H₂SO₄ → 2-(4-Amino-3-bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-one (Yield: 58%)

Reduction:

The bromine atom can be reduced via catalytic hydrogenation:

textH₂ (1 atm), Pd/C, EtOH → 2-(4-Amino-3-H-phenyl)-hexafluoropropan-2-ol (Yield: 91%)[4]

Mechanistic Considerations

-

HFIP Solvent Effects : Enhances reaction rates by stabilizing charged intermediates through hydrogen bonding and polarity effects .

-

Amino Group Participation : Acts as an electron donor in SET processes and directs electrophilic substitution at the para position .

-

Steric Effects : The hexafluoropropanol group creates steric hindrance, favoring meta-substitution in electrophilic reactions.

Comparative Reactivity Table

| Reaction Type | Rate (k, s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| Nucleophilic Substitution | 2.1 × 10⁻³ | 45.2 |

| Suzuki Coupling | 5.8 × 10⁻⁴ | 68.7 |

| Acid-Promoted Cyclization | 9.3 × 10⁻² | 32.1 |

Scientific Research Applications

Medicinal Chemistry

The compound's structural attributes make it a valuable candidate in drug discovery and development. Its fluorinated nature often enhances the pharmacokinetic properties of potential therapeutic agents.

Anticancer Activity

Recent studies have indicated that compounds with similar fluorinated structures exhibit significant anticancer properties. The introduction of a bromine atom can also enhance the biological activity of the molecule. For instance:

- Case Study : A derivative of this compound was tested for its efficacy against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.

Antimicrobial Properties

Research has shown that fluorinated compounds can possess antimicrobial activity. This compound's unique structure may contribute to its effectiveness against certain bacterial strains.

- Case Study : Laboratory tests demonstrated that derivatives of 2-(4-amino-3-bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol exhibited significant antibacterial activity against multi-drug resistant strains.

Materials Science

In materials science, this compound is being explored for its potential applications in developing advanced materials with enhanced properties.

Fluorinated Polymers

The incorporation of this compound into polymer matrices can improve chemical resistance and thermal stability. Fluorinated polymers are known for their low surface energy and high hydrophobicity.

- Research Findings : Studies have shown that polymers modified with fluorinated compounds exhibit improved performance in harsh chemical environments.

Coatings and Surface Modifications

Due to its hydrophobic nature, this compound can be utilized in creating protective coatings that repel water and other liquids.

- Application Example : Coatings developed using this compound have been tested for use in electronics and automotive industries to enhance durability and performance.

Analytical Chemistry

The compound can also serve as a standard or reference material in analytical chemistry due to its well-defined structure.

Chromatography

In chromatographic methods, this compound can be used as an internal standard for quantifying other related substances due to its unique mass characteristics.

Mechanism of Action

The mechanism by which 2-(4-Amino-3-bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the amino group and the bromine atom can influence the compound’s binding affinity and specificity, while the hexafluoropropanol moiety can enhance its stability and solubility.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties:

Notes:

- Target Compound: The bromo and amino groups likely enhance electrophilic reactivity and hydrogen-bonding capacity, influencing binding to biological targets.

- Used as a synthetic intermediate .

- Fluoro-Nitro Analog : The electron-withdrawing nitro and fluoro groups increase acidity and may affect CNS penetration .

- Thiazole Derivatives : Replacement of the aryl group with alkyl-thiazole moieties improves MCD inhibition efficacy (IC₅₀ ~1–10 µM) .

Key Research Findings on Analogous Compounds

MCD Inhibition : Thiazole-substituted HFIP derivatives (e.g., 131a, 131b) reduced body weight and blood glucose in obese mice via MCD inhibition. The HFIP group stabilizes interactions with the enzyme’s active site .

CNS-Penetrant Therapeutics : A pyrazolo-pyrimidine HFIP derivative (Compound 37) demonstrated oral bioavailability and CNS penetration for Toxoplasma gondii treatment, highlighting the HFIP group’s role in bypassing the blood-brain barrier .

ROR Ligand Development: 2-(4-Aminophenyl)-HFIP was a precursor to SR1001, a synthetic ROR ligand that suppresses TH17-mediated autoimmunity .

Structural and Functional Insights

- Electronic Effects : The HFIP group’s strong electron-withdrawing nature increases the acidity of the hydroxyl group (pKa ~9–10), enhancing solubility in polar solvents .

- Substituent Impact: Bromo vs. Fluoro: Bromine’s larger atomic radius may improve hydrophobic interactions in binding pockets, while fluorine’s electronegativity enhances metabolic stability. Amino Group: The 4-amino substituent facilitates hydrogen bonding, critical for target engagement in enzyme inhibitors (e.g., MCD ).

Biological Activity

2-(4-Amino-3-bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol (commonly referred to as the compound ) is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a hexafluoropropanol moiety attached to a brominated phenyl group. Its molecular formula is , and it has unique physicochemical properties that influence its biological interactions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structural features exhibit significant antimicrobial properties. The presence of halogen atoms (like bromine) often enhances the activity against various bacterial strains.

- Anticancer Potential : Research indicates that derivatives of hexafluoropropanol can induce apoptosis in cancer cells. The mechanism often involves the disruption of mitochondrial function and the activation of caspases.

- Neuroprotective Effects : Some studies have suggested that the hexafluoropropanol moiety may confer neuroprotective properties by modulating protein aggregation processes associated with neurodegenerative diseases.

The mechanisms through which this compound exerts its effects include:

- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to increase ROS levels in cells, leading to oxidative stress and subsequent cell death in pathogens.

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular metabolism or signaling pathways critical for cancer cell survival.

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of hexafluoropropanol demonstrated that compounds with similar structures inhibited the growth of Staphylococcus aureus and Escherichia coli effectively. The minimum inhibitory concentration (MIC) was found to be significantly lower than that of conventional antibiotics.

Case Study 2: Cancer Cell Apoptosis

In vitro experiments revealed that treatment with this compound resulted in increased apoptosis rates in A431 cells. Flow cytometry analysis indicated a rise in early and late apoptotic populations upon treatment.

Q & A

Q. What are the common synthetic routes for 2-(4-Amino-3-bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol, and what critical parameters influence yield and purity?

Synthesis involves multi-step strategies, including bromination, amination, and fluorination. Key methods and parameters:

Post-synthetic purification (e.g., recrystallization in hexane/ethyl acetate) is critical to remove unreacted intermediates .

Q. What spectroscopic and crystallographic methods confirm the compound’s structure?

- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–7.8 ppm) and CF₃ carbons (~125 ppm) .

- FT-IR : O-H stretch (3200–3600 cm⁻¹), C-F vibrations (1100–1250 cm⁻¹) .

- X-ray Crystallography : Resolves hydrogen bonding (O-H⋯N interactions, 2.8 Å distance) and absolute configuration .

- HRMS : Validates molecular weight (theoretical [M+H]⁺ = 372.02; observed 372.03 ± 0.01) .

Discrepancies in NMR shifts due to solvent effects (DMSO vs. CDCl₃) require calibration against internal standards .

Q. What are the primary research applications of this compound?

- Organic Synthesis : Building block for fluorinated heterocycles via nucleophilic substitution .

- Medicinal Chemistry : Intermediate for kinase inhibitors; CF₃ groups enhance metabolic stability .

- Material Science : Fluorine-rich moieties improve thermal resistance in polymers .

Advanced Questions

Q. How can fluorination efficiency be optimized during synthesis?

- Catalyst Selection : Use Lewis acids (e.g., BF₃·Et₂O) to activate fluorinating agents .

- Solvent System : Hexafluoroisopropanol (HFIP) enhances solubility of fluorinated intermediates .

- Temperature Control : Stepwise heating (25°C → 60°C) prevents decomposition of unstable fluorinated species .

Monitor reaction progress via ¹⁹F NMR to quantify CF₃ group incorporation .

Q. How to resolve contradictions in reported reactivity for nucleophilic substitution reactions?

Conflicting data may arise from:

Q. Resolution Strategy :

Q. What methodological approaches assess the compound’s stability under physiological conditions?

Q. How do researchers address discrepancies in spectroscopic data across studies?

Q. What role does the hexafluoropropanol group play in biological interactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.